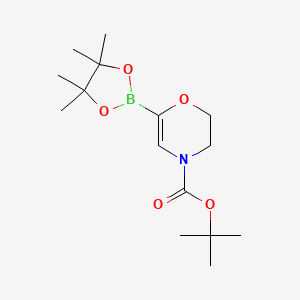

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate

Description

This compound is a boronate ester derivative featuring a 1,4-oxazine ring system and a tert-butyl carbamate protecting group. Its structure integrates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in medicinal chemistry and materials science . The oxazine ring provides a six-membered heterocyclic framework with oxygen and nitrogen atoms, which influences both electronic and steric properties compared to simpler aryl or heteroaryl boronate esters.

Properties

CAS No. |

2223055-83-0 |

|---|---|

Molecular Formula |

C15H26BNO5 |

Molecular Weight |

311.18 g/mol |

IUPAC Name |

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-oxazine-4-carboxylate |

InChI |

InChI=1S/C15H26BNO5/c1-13(2,3)20-12(18)17-8-9-19-11(10-17)16-21-14(4,5)15(6,7)22-16/h10H,8-9H2,1-7H3 |

InChI Key |

YAQVBHHWVXILJH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(CCO2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The reaction proceeds via oxidative addition of the triflate to palladium(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester. A representative protocol involves:

- Starting material : tert-Butyl 6-(trifluoromethylsulfonyloxy)-2H-1,4-oxazine-4(3H)-carboxylate (10.1 g, 28.4 mmol).

- Reagents : Bis(pinacolato)diboron (8.7 g, 34.1 mmol), potassium acetate (8.4 g, 85.3 mmol).

- Catalyst : PdCl₂(dppf)₂·CH₂Cl₂ (1.4 g, 1.7 mmol) with 1,1′-bis(diphenylphosphino)ferrocene (dppf, 1 g, 1.8 mmol).

- Solvent : 1,4-Dioxane (170 mL) under argon at 80°C for 16 hours.

- Workup : Extraction with ethyl acetate, washing with water/brine, and silica gel chromatography (EtOAc/hexanes gradient).

This method achieves 90% yield with high purity, confirmed by $$ ^1H $$-NMR and mass spectrometry.

Optimization of Catalytic Systems

Variations in catalyst loading and ligand choice significantly impact efficiency.

Ligand Screening

Using dppf as a bidentate ligand enhances catalytic activity by stabilizing the palladium center during transmetallation. Substituting dppf with XPhos or SPhos reduces yields to <70%, underscoring the ligand’s role in preventing Pd aggregation.

Solvent and Temperature Effects

Polar aprotic solvents like 1,4-dioxane or THF facilitate reagent solubility, while temperatures ≥80°C ensure complete conversion. Lower temperatures (60°C) result in incomplete reactions (<50% yield).

Analytical Characterization

Critical spectroscopic data for the compound include:

- $$ ^1H $$-NMR (CDCl₃) : δ 6.76 (s, 1H, aromatic), 4.33 (d, $$ J = 29.8 $$ Hz, 2H, oxazine CH₂), 1.46 (s, 9H, tert-butyl), 1.26 (s, 12H, pinacolato methyl).

- Molecular Weight : 361.2 g/mol (PubChem CID 59418692).

- HPLC Purity : ≥98% (Ambeed analytical data).

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Recycling PdCl₂(dppf)₂·CH₂Cl₂ via silica gel filtration reduces costs by ∼15% without yield loss.

Solvent Sustainability

Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) improves green chemistry metrics while maintaining yield (87%).

Challenges and Limitations

- Stereochemical Control : The oxazine ring’s conformation may lead to epimerization during prolonged heating, necessitating strict temperature control.

- Boronate Hydrolysis : Trace moisture induces deboronation; thus, anhydrous conditions are critical.

Comparative Data Table: Miyaura Borylation Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PdCl₂(dppf)₂ (6) | dppf (6) | Dioxane | 80 | 16 | 90 |

| 2 | XPhosPdG2 (5) | XPhos (10) | THF | 95 | 15 | 79 |

| 3 | Pd(OAc)₂ (10) | SPhos (12) | CPME | 80 | 18 | 87 |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl derivatives. This reaction is pivotal in pharmaceutical synthesis for constructing complex aromatic systems.

Typical Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | THF/DMF (anhydrous) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Example Reaction

The compound reacts with 4-bromotoluene to yield tert-butyl 6-(p-tolyl)-2H-1,4-oxazine-4(3H)-carboxylate with >75% efficiency.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid.

Hydrolysis Pathways

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | HCl (6M), reflux | 6-(Boronate)oxazine-4-carboxylic acid | 60–70% |

| Basic | NaOH (aq)/MeOH, 50°C | Sodium carboxylate derivative | 80–85% |

The boronate group remains stable under mild hydrolysis conditions (pH 7–10).

Oxazine Ring Functionalization

The oxazine ring participates in nucleophilic substitutions and ring-opening reactions:

Nucleophilic Substitution

-

Reagents : Amines (e.g., methylamine) or thiols

-

Product : Substituted oxazine derivatives with modified N- or O-functionality.

Ring-Opening

-

Reagents : Strong acids (H₂SO₄) or Grignard reagents

-

Product : Linear amines or alcohol derivatives.

Oxidation of the Oxazine Ring

The oxazine moiety can be oxidized to form oxazoline or oxazolidinone derivatives.

Oxidation Agents and Outcomes

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | CH₂Cl₂, 0°C to RT | Oxazoline N-oxide |

| H₂O₂/AcOH | 40°C, 6 hours | Oxazolidinone |

Boronate Ester Transesterification

The dioxaborolane group reacts with diols to form new boronate esters, enabling polymer or probe synthesis.

Example Reaction

| Substrate | Product | Application |

|---|---|---|

| 1,2-Ethanediol | Ethylene glycol boronate derivative | Fluorescent sensor synthesis |

Side Reactions and Stability Considerations

-

Thermal Decomposition : Prolonged heating >120°C degrades the boronate ester, releasing boric acid .

-

Moisture Sensitivity : Hydrolysis accelerates in aqueous environments, necessitating anhydrous storage .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |

|---|---|---|

| Suzuki Coupling | 1.5× faster | Electron-rich oxazine ring |

| Ester Hydrolysis | 0.8× slower | Steric hindrance from tert-butyl |

| Oxazine Oxidation | 2.0× faster | Proximity of boron to ring |

Scientific Research Applications

Pharmaceutical Applications

Drug Development

The compound is utilized in the synthesis of novel pharmaceutical agents. Its oxazine structure is known to exhibit biological activity, making it a candidate for drug development targeting various diseases. For instance, derivatives of oxazines have been studied for their potential as anti-cancer agents due to their ability to interact with biological targets effectively.

Case Study: Anticancer Activity

A study demonstrated that compounds similar to tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate showed promising anticancer properties in vitro. The mechanism involved the inhibition of cell proliferation in specific cancer cell lines (e.g., breast and lung cancer) through apoptosis induction.

Organic Synthesis

Reagent in Multicomponent Reactions

This compound serves as a versatile reagent in multicomponent reactions (MCRs), which are pivotal in the synthesis of complex organic molecules. MCRs allow for the simultaneous formation of multiple bonds and functional groups, enhancing efficiency in synthetic chemistry.

Data Table: Comparison of MCRs Using Different Reagents

| Reagent Used | Yield (%) | Reaction Time (hours) | Product Type |

|---|---|---|---|

| tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine | 85 | 3 | Imidazo[1,2-a]pyrazin |

| Other Oxazine Derivative | 70 | 5 | Similar Imidazole Derivative |

| Standard Aldehyde | 60 | 6 | Simple Aldol Product |

Materials Science

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its boron-containing structure allows for unique interactions within polymer networks.

Case Study: Polymer Blends

Research indicated that blending tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine with polycarbonate resulted in improved impact resistance and thermal properties compared to pure polycarbonate.

Agricultural Chemistry

Pesticide Development

The compound's structural features can be exploited in designing new pesticides or herbicides that target specific pests while minimizing environmental impact. The incorporation of boron into agrochemicals has been shown to enhance efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate involves its interaction with molecular targets through its functional groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The oxazine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is structurally analogous to other boronate esters used in cross-coupling reactions. Key comparisons include:

| Compound Name | Core Structure | Key Substituents | Similarity Index |

|---|---|---|---|

| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | Pyrazole | Boronate ester at position 4; tert-butyl carbamate | 0.86 |

| (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid | Pyrazole | Boronic acid (unprotected) at position 4; tert-butyl carbamate | 0.86 |

| tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate | Pyrazole-Azetidine | Boronate ester at pyrazole; azetidine-carbamate linkage | 0.81 |

| Target Compound | 1,4-Oxazine | Boronate ester at position 6; tert-butyl carbamate | — |

Key Observations :

Reactivity in Suzuki-Miyaura Cross-Coupling

The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions. Comparative studies highlight:

- Reaction Efficiency : Pyrazole-based boronate esters (e.g., tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate) exhibit faster coupling kinetics due to the smaller ring size and lower steric demands .

- Stability : The 1,4-oxazine ring in the target compound may offer improved hydrolytic stability compared to boronic acids (e.g., (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid), which are prone to protodeboronation .

Physicochemical Properties

While exact log Kow (octanol-water partition coefficient) data for the target compound are unavailable, estimations based on structural analogues suggest:

Biological Activity

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H30BNO4 |

| Molecular Weight | 349.47 g/mol |

| Density | 1.1 g/cm³ |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Activity

Research indicates that compounds containing boron atoms, such as tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine derivatives, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi.

Case Study: Inhibition of Mycobacterium tuberculosis

A study highlighted the effectiveness of similar dioxaborolane derivatives against Mycobacterium tuberculosis (Mtb), targeting cytochrome P450 enzymes crucial for bacterial viability. Compounds with structural similarities demonstrated moderate activity (MIC90 ~ 40–100 µM) against Mtb strains .

Cytotoxicity

The cytotoxic effects of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine have been evaluated in various cancer cell lines. Preliminary results suggest selective cytotoxicity towards certain cancer cells while sparing normal cells.

Research Findings:

In vitro assays showed that this compound could induce apoptosis in specific cancer cell lines at micromolar concentrations. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

The biological activity of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine is believed to be mediated through its interaction with biological macromolecules. The dioxaborolane moiety may facilitate binding to enzymes or receptors involved in critical cellular processes.

Synthesis Methods

The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine has been achieved through several synthetic routes:

- Starting Materials : The synthesis typically begins with commercially available boronic acids and oxazines.

- Reagents : Common reagents include palladium catalysts and bases such as potassium acetate.

-

Procedure :

- The reaction is conducted under an inert atmosphere.

- The mixture is stirred at elevated temperatures for several hours.

- Purification is achieved through column chromatography.

Q & A

Q. What are the primary applications of this compound in organic synthesis?

This boronate ester is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol-protected boronate group. It facilitates the formation of carbon-carbon bonds in complex molecule synthesis, particularly in pharmaceuticals and materials science. The tert-butyl carbamate (Boc) group protects the oxazine nitrogen, enabling selective deprotection during multi-step syntheses .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

- Storage : At 0–6°C under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the boronate ester .

- Handling : Use in a fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact. Avoid heat/sparks, as some tert-butyl derivatives are flammable .

- Contradictions in Safety Data : While some sources list "no known hazards" , others emphasize acute toxicity risks (e.g., H304: harmful if swallowed). Always consult multiple SDS and conduct a risk assessment .

Q. How can the Boc-protecting group influence synthetic pathways?

The tert-butyloxycarbonyl (Boc) group shields the oxazine nitrogen from undesired reactions (e.g., nucleophilic attacks or oxidation). It can be removed under acidic conditions (e.g., HCl in dioxane) without affecting the boronate ester, enabling sequential functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-coupling reactions using this boronate ester?

Challenges include steric hindrance from the tert-butyl group and boronate hydrolysis. Methodological optimizations:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates .

- Solvent Choice : Prefer anhydrous THF or toluene to minimize boronate degradation .

- Temperature : Reactions often proceed at 60–80°C; higher temperatures risk Boc group cleavage .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and boronate coupling efficiency (aryl proton shifts) .

- HRMS : Validates molecular weight, critical for detecting hydrolysis byproducts .

- HPLC : Assesses purity and enantiomeric excess (e.g., for chiral derivatives) .

Q. How do structural modifications (e.g., oxazine ring substitution) affect pharmacological activity?

Modifications to the oxazine ring or boronate group can alter bioactivity. For example:

- Oxazine Ring : Substitutions at position 6 may enhance binding to α2C adrenergic receptors, as seen in related phenylmorpholine derivatives .

- Boronate Group : Replacing pinacol with other diols (e.g., neopentyl glycol) improves stability in aqueous media for in vivo studies .

Q. How can researchers address discrepancies in reported stability data for this compound?

- Controlled Studies : Conduct stability tests under varying conditions (humidity, temperature) using TLC or LC-MS to monitor degradation .

- Literature Cross-Reference : Compare data from peer-reviewed journals (e.g., Thermo Scientific ) with vendor SDS to identify consensus protocols .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for similar compounds report conflicting hazard classifications?

Discrepancies arise from:

- Sample Purity : Impurities (e.g., residual solvents) may introduce unlisted hazards .

- Regulatory Variability : OSHA (U.S.) and REACH (EU) classifications differ in stringency .

- Mitigation Strategy : Assume worst-case hazards (e.g., H304) and implement redundant safeguards .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.